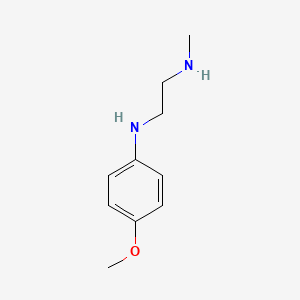

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine

Description

Properties

CAS No. |

121751-72-2 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

N'-(4-methoxyphenyl)-N-methylethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c1-11-7-8-12-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3 |

InChI Key |

SUNOXJQDAYTZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Methoxybenzaldehyde with N-Methylethane-1,2-diamine

One of the most straightforward and commonly employed methods for synthesizing N¹-(4-Methoxyphenyl)-N²-methylethane-1,2-diamine is via reductive amination of 4-methoxybenzaldehyde with N-methylethane-1,2-diamine. This approach involves the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

-

- 4-Methoxybenzaldehyde and N-methylethane-1,2-diamine are combined in a suitable solvent such as methanol or isopropanol.

- The reaction mixture is treated with a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation using Pd/C under mild conditions.

- Reaction conditions are generally mild, at room temperature to 65 °C, with reaction times ranging from several hours to overnight.

- The product is isolated by extraction and purified by standard chromatographic techniques.

This method benefits from operational simplicity and scalability, making it suitable for laboratory and industrial synthesis.

Mannich-Type Reactions Using Aminomethylammonium Salts

Recent studies have demonstrated the use of Mannich-type salts containing R₂NCH₂NR₃⁺ moieties for the installation of diamine functionalities, including 4-methoxyphenyl-substituted ethane-1,2-diamines.

-

- Formation of aminomethylammonium salts from paraformaldehyde, N-methylethane-1,2-diamine, and acid catalysts such as p-toluenesulfonic acid.

- Subsequent reaction with nucleophiles under acidic or neutral conditions to yield the target diamine.

- This method allows for a single-step installation of the diamine moiety with high yields.

This approach is valuable for synthesizing functionalized diamines with controlled substitution patterns.

Lithiation and Functionalization of Precursor Diamines

An advanced synthetic strategy involves the lithiation of polymethylated diamine ligands followed by electrophilic trapping to introduce the 4-methoxyphenyl group.

-

- Starting from polymethylated ethane-1,2-diamine derivatives, lithiation is performed using n-butyllithium (nBuLi) in ether solvents at low temperatures.

- Electrophiles such as trimethylstannyl chloride or aryl halides bearing methoxy substituents are added to functionalize the diamine.

- The reaction mixture is purified by chromatographic methods to isolate the substituted diamine.

This method is more suited for research-scale synthesis requiring precise functionalization and isotopic labeling.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 4-Methoxybenzaldehyde, N-methylethane-1,2-diamine, NaBH(OAc)₃ or Pd/C | 25–100 °C, 16 h | 54–90 | Simple, scalable, mild conditions | Moderate yield, catalyst cost |

| Silyl Imine Intermediate | 4-Methoxybenzaldehyde, NaHMDS, THF | 0 °C to RT | Not specified | High selectivity | Requires handling of strong base |

| Mannich-Type Aminomethylammonium Salts | Paraformaldehyde, N-methylethane-1,2-diamine, TsOH, EtOH | Reflux 4 h under argon | Quantitative | Single-step, high yield | Requires acid catalysts |

| Lithiation and Electrophilic Functionalization | KOtBu, nBuLi, trimethylstannyl chloride or aryl halides | 0 °C, ether solvents | Up to 83 | Precise functionalization | Sensitive reagents, low scale |

Research Findings and Analytical Data

NMR Characterization:

The compound exhibits characteristic ^1H NMR signals corresponding to aromatic protons of the 4-methoxyphenyl group (~6.8–7.3 ppm), methoxy group (~3.7 ppm), and aliphatic protons of the ethane-1,2-diamine backbone and methyl substituent (1.0–3.0 ppm).Purification Techniques:

Flash silica chromatography using dichloromethane/triethylamine mixtures or recrystallization from appropriate solvents are standard to obtain analytically pure material.Stability and Handling: The compound is typically stable under ambient conditions but should be stored under inert atmosphere to avoid oxidation or degradation.

Chemical Reactions Analysis

Types of Reactions: N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine can undergo various chemical reactions including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imine intermediate can be reduced to form the amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the imine intermediate yields the amine .

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylenediamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Research Findings and Trends

- Corrosion Inhibition : Aliphatic diamines (e.g., DETA, TETA) outperform aromatic derivatives like the target compound in aqueous environments due to stronger chelation .

- Synthetic Challenges: Introducing bulky groups (e.g., quinolinyl in ) requires advanced purification techniques, whereas the target compound’s simpler structure allows straightforward synthesis .

Biological Activity

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine is an organic compound with notable potential in biological applications, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 180.25 g/mol

- Functional Groups : Contains a methoxy group attached to a phenyl ring and two amine functional groups in the ethane-1,2-diamine backbone.

The presence of these functional groups enhances the compound's reactivity and potential biological activities, making it a subject of interest in various fields of research.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This property is significant for therapeutic applications in diseases where enzyme modulation is beneficial.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that affect cellular functions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : Similar compounds have shown efficacy as apoptosis inducers in cancer models. For instance, derivatives of methoxyphenyl compounds have been found to possess significant anticancer properties, indicating that this compound may exhibit similar effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylbenzene-1,2-diamine | CHN | Lacks methoxy group but retains diamine structure |

| N-(4-Methylphenyl)ethane-1,2-diamine | CHN | Methyl substitution instead of methoxy |

| 4-Aminophenol | CHNO | Contains hydroxyl group; used as analgesic |

| 4-Methoxyaniline | CHNO | Aniline derivative; important precursor in dyes |

The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and potential biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that provide insights into the potential effects of this compound:

- Anticancer Studies : Research on methoxy-substituted quinazolines has shown promising results as potent apoptosis inducers with low EC50 values (around 2 nM), suggesting that similar structural motifs could enhance anticancer efficacy .

- Biodistribution Studies : Investigations into related piperazine derivatives highlighted their ability to cross the blood-brain barrier effectively, indicating that modifications such as those present in this compound may also facilitate central nervous system penetration .

- Enzyme Interaction Studies : The mechanism by which such compounds inhibit enzymes has been documented extensively. For instance, studies on enzyme inhibitors have demonstrated that structural modifications can lead to enhanced binding affinity and specificity .

Q & A

Basic Synthesis

Q: What is the standard protocol for synthesizing N¹-(4-Methoxyphenyl)-N²-methylethane-1,2-diamine, and what reaction conditions optimize yield? A: The compound is synthesized via a condensation reaction between 4-methoxyphenyl derivatives (e.g., 4-methoxysalicylaldehyde) and N-methylethane-1,2-diamine in methanol under reflux. Purification typically involves crystallization from polar solvents. Key optimization factors include:

- Methanol as the solvent for improved solubility and reaction homogeneity.

- Stoichiometric control (1:1 molar ratio of aldehyde to diamine) to minimize by-products.

- Room-temperature crystallization for stable crystalline products .

Basic Characterization

Q: Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound? A: A combination of techniques is required:

- IR spectroscopy : Identifies imine (C=N) and amine (N-H) stretches (~1600–1650 cm⁻¹ and ~3300 cm⁻¹, respectively) .

- ¹H/¹³C NMR : Confirms methoxy (-OCH₃) and methylamine (-N-CH₃) groups (δ ~3.7 ppm for OCH₃; δ ~2.3 ppm for N-CH₃).

- Elemental analysis : Validates C, H, and N content (±0.3% tolerance).

- Molar conductance : Non-electrolytic behavior in methanol (values <50 Ω⁻¹ cm² mol⁻¹) confirms neutral complexes .

Advanced Structural Analysis

Q: How can single-crystal X-ray diffraction resolve the molecular geometry of coordination complexes involving this ligand? A: Single-crystal X-ray diffraction (SCXRD) is performed using:

- Crystallization : Slow evaporation of acetonitrile/methanol mixtures to obtain high-quality crystals.

- Data collection : At low temperatures (e.g., 100 K) to reduce thermal motion.

- Refinement : SHELXL software for structure solution, incorporating hydrogen-bonding networks and anisotropic displacement parameters. For example, a Zn(II) complex with this ligand exhibited distorted tetrahedral geometry, confirmed via SCXRD .

Advanced Coordination Chemistry

Q: What methodologies determine the ligand’s binding mode and its impact on metal complex properties? A: The ligand acts as a bidentate N,N-donor, forming five-membered chelate rings with metals like Cu(II) or Zn(II). Key methodologies include:

- X-ray crystallography : Directly visualizes bonding modes (e.g., monodentate vs. bridging).

- Electronic spectroscopy : d-d transitions in Cu(II) complexes (~600–800 nm) indicate octahedral geometry.

- Magnetic susceptibility : Paramagnetic behavior in Cu(II) complexes confirms unpaired electrons. For instance, azide-bridged Cu(II) complexes exhibit antiferromagnetic coupling .

Biological Activity

Q: What experimental approaches assess the potential antimicrobial activity of derivatives of this compound? A: Derivatives are evaluated via:

- Agar diffusion assays : Test efficacy against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Zones of inhibition >10 mm indicate activity .

- Molecular docking : Predict interactions with microbial enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina.

- Structure-activity relationships (SAR) : Modifying the methoxy group’s position or adding electron-withdrawing substituents enhances bioactivity .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported molar conductance values for metal complexes of this ligand? A: Contradictions often arise from solvent polarity or counterion effects. Mitigation strategies include:

- Standardizing solvent systems : Use methanol (ε = 32.7) for consistent comparisons.

- Analyzing counterion contributions : E.g., chloride vs. nitrate ions alter ionic strength.

- Validating via parallel techniques : Compare conductance data with IR (to detect ionizable groups) and SCXRD (to confirm neutral vs. ionic structures) .

Advanced Synthetic Challenges

Q: How can researchers optimize the synthesis of Schiff base derivatives to avoid oligomerization or side reactions? A: Key strategies include:

- Temperature control : Reflux at 60–70°C to favor imine formation over aldol condensation.

- Acid catalysis : Add glacial acetic acid (1–2 drops) to protonate the amine, accelerating nucleophilic attack.

- In situ complexation : Directly react the ligand with metal salts (e.g., Cu(NO₃)₂) to stabilize the Schiff base .

Spectroscopic Contradictions

Q: How to resolve conflicting IR assignments for N-H stretches in structurally similar derivatives? A: Use deuterium exchange experiments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.